molecular formula C19H35N5O6S B606133 Biotin-PEG3-hydrazide CAS No. 1381861-94-4

Biotin-PEG3-hydrazide

Cat. No.: B606133
CAS No.: 1381861-94-4
M. Wt: 461.58
InChI Key: DLMSZDYSRRYIJV-MPGHIAIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-hydrazide is a hydrazide-activated biotinylation reagent. It is primarily used to label glycoproteins and other carbohydrate-containing compounds that have oxidizable sugars or aldehydes. The hydrazine moiety in this compound reacts with an aldehyde to form semi-permanent hydrazone bonds . This compound combines the high specificity of biotin with the chemical reactivity of hydrazide, making it a valuable tool in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-hydrazide involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. The process typically includes the following steps:

  • Activation of biotin with a suitable activating agent.
  • Conjugation of the activated biotin with a PEG spacer.
  • Introduction of the hydrazide group to the PEG spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydrazide moiety.

    Substitution: The hydrazide group can react with aldehydes to form hydrazone bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotin-PEG3-hydrazide has a wide range of applications in scientific research:

Mechanism of Action

Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazine moiety reacts with aldehydes to form these bonds, which are semi-permanent and stable under physiological conditions. This mechanism allows for the specific labeling of glycoproteins and other carbohydrate-containing compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its optimal PEG spacer length, which balances hydrophilicity and reactivity. This makes it particularly suitable for a wide range of biotinylation applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMSZDYSRRYIJV-MPGHIAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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